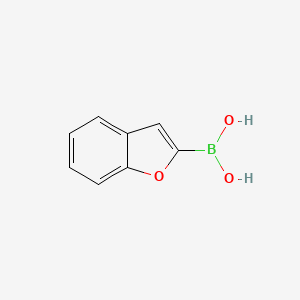

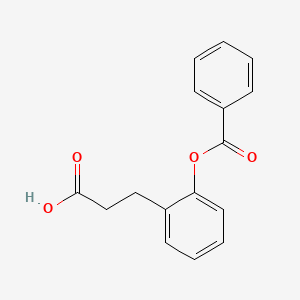

3-(2-(Benzoyloxy)phenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 3-(2-(Benzoyloxy)phenyl)propanoic acid, is a benzoyl derivative of propanoic acid with a phenyl group. It is structurally related to various compounds that have been studied for their chemical reactions, molecular structures, and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of heterocyclic compounds from 3-(4-Phenyl) benzoyl propionic acid has been explored, leading to the creation of furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. The reactivity of these compounds with different nucleophiles has been reported, indicating a versatile synthetic utility for the benzoyl propionic acid derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, has been investigated using ab initio and density functional theory (DFT) methods. These studies have provided insights into the stability of different conformers and the agreement between theoretical and experimental geometries .

Chemical Reactions Analysis

The photoinduced reactions of 3-(hydroxymethyl)benzophenone, a compound structurally similar to our compound of interest, have been studied in various solvents. These studies have revealed the formation of reactive intermediates, such as triplet biradical species, and the occurrence of photoreduction, photohydration, and photoredox reactions .

Physical and Chemical Properties Analysis

The physicochemical properties of 3-(N-α-phenyl, 2-hydroxy benzylideneimino)propanoic acid and its metal chelates have been investigated, providing dissociation and stability constants, as well as insights into the stereochemistry of the chelates . Additionally, the electrochemical behavior of N-benzoyl-N-phenylhydroxamic acid complexes in 2-propanol solution has been studied, revealing different reduction pathways and potential analytical applications .

科学的研究の応用

Renewable Building Block for Polybenzoxazine

- Phloretic Acid as an Alternative: 3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This presents a sustainable alternative to phenol in providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, paving the way for applications in materials science (Trejo-Machin et al., 2017).

Synthesis of Heterocyclic Compounds

- Starting Material for Heterocyclic Compounds: 3-(4-Phenyl) benzoyl propionic acid is used as a starting material for synthesizing various heterocyclic compounds such as furanones, pyrrolinones, and benzoxazinones. This demonstrates its utility in complex chemical synthesis processes (Soliman et al., 2010).

Structure-Based Drug Design

- Synthesis of Dual-Mechanism Drugs: Derivatives of 2-(3-benzoyl phenyl)propanoic acid, synthesized from ketoprofen, have been studied for their anti-inflammatory and antitumor activities. These compounds offer insights into the design of dual-target-directed drugs that may inhibit cyclooxygenases and matrix metalloproteinases for cancer treatment (Ahmed et al., 2012).

Synthesis and Material Science

- Synthesis of GW710936X: The synthesis of (2S)-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, a compound related to 3-(2-(Benzoyloxy)phenyl)propanoic acid, has been detailed. This synthesis contributes to the development of potent PPARγ agonists (Reynolds & Hermitage, 2001).

Physicochemical Investigations

- Chelates with Metal Ions: The dissociation constants of 3-(N-a-phenyl, 2-hydroxy benzylideneimino)propanoic acid and stability constants of its chelates with various metal ions have been determined. This has implications in understanding the stereochemistry and interaction of such compounds with metal ions (Sharma et al., 2013).

Anti-inflammatory Activities

- New Phenolic Compounds and Their Activities: Research on new phenolic compounds derived from 3-(3,4-dihydroxyphenyl)propanoic acid has been conducted, exploring their anti-inflammatory activities. This research enriches chemical information and provides a basis for further study on anti-inflammatory effects (Ren et al., 2021).

特性

IUPAC Name |

3-(2-benzoyloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)11-10-12-6-4-5-9-14(12)20-16(19)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLUNIRPOQOEJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369730 |

Source

|

| Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Benzoyloxy)phenyl)propanoic acid | |

CAS RN |

59725-59-6 |

Source

|

| Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。